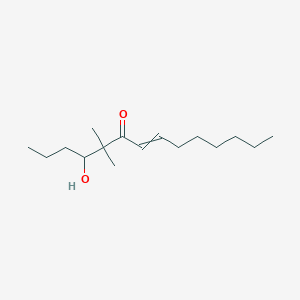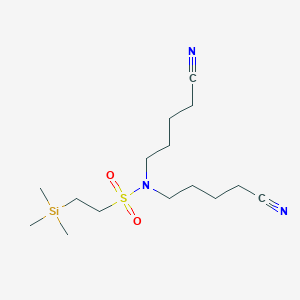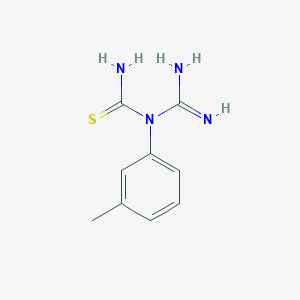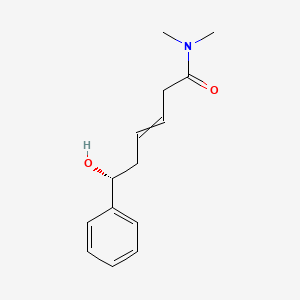![molecular formula C10H14O3P+ B12524398 Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester CAS No. 653585-12-7](/img/structure/B12524398.png)
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester is a chemical compound with the molecular formula C10H15O3P. It is a member of the phosphinic acid esters family, which are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phosphinic acid group bonded to an ethyl ester and a phenylmethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester typically involves a palladium-catalyzed cross-coupling reaction. One common method includes the reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the phosphinate ester in a yield of approximately 60% . The reaction conditions generally require a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of phosphinic acid esters often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments. The specific details of industrial production methods for this compound are proprietary to manufacturers and may vary.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Applications De Recherche Scientifique
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioisosteric group in drug design, mimicking the behavior of natural phosphates.
Medicine: Explored for its role in the development of metalloprotease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions, making it effective in inhibiting metalloproteases. The compound’s structure allows it to mimic natural phosphate groups, enabling it to participate in various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester can be compared with other phosphinic acid esters, such as:
Phosphinic acid, methyl-, butyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Phosphinic acid, phenyl-, ethyl ester: Contains a phenyl group directly bonded to the phosphorus atom, affecting its chemical behavior and uses.
Propriétés
Numéro CAS |
653585-12-7 |
|---|---|
Formule moléculaire |
C10H14O3P+ |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
ethoxy-oxo-(phenylmethoxymethyl)phosphanium |
InChI |
InChI=1S/C10H14O3P/c1-2-13-14(11)9-12-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/q+1 |
Clé InChI |
XQSPZFJDTJFEFG-UHFFFAOYSA-N |
SMILES canonique |
CCO[P+](=O)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)
![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)
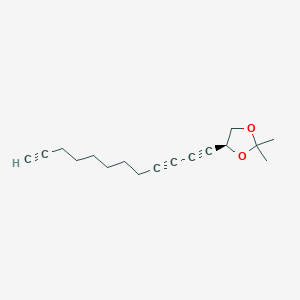
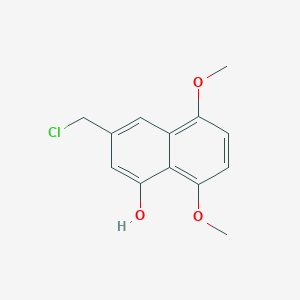
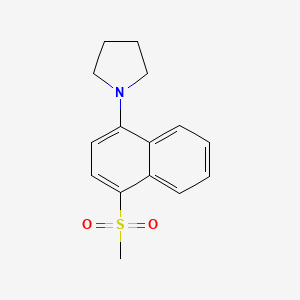
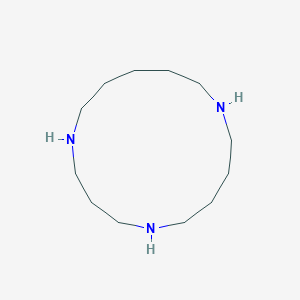
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
